2-Bromo-N-isobutyl-5-(trifluoromethyl)benzamide
Description
2-Bromo-N-isobutyl-5-(trifluoromethyl)benzamide is a halogenated benzamide derivative characterized by a bromine substituent at the 2-position, a trifluoromethyl group at the 5-position, and an isobutylamide moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the bromine atom may influence electronic properties and reactivity, making it a candidate for pharmaceutical or agrochemical applications.
Properties
IUPAC Name |
2-bromo-N-(2-methylpropyl)-5-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrF3NO/c1-7(2)6-17-11(18)9-5-8(12(14,15)16)3-4-10(9)13/h3-5,7H,6H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXCCLNSDWZJMOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=C(C=CC(=C1)C(F)(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-isobutyl-5-(trifluoromethyl)benzamide typically involves the following steps:
Bromination: The starting material, 5-(trifluoromethyl)benzamide, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride to introduce the bromine atom at the second position.
Amidation: The brominated intermediate is then reacted with isobutylamine under suitable conditions, such as heating in the presence of a base like triethylamine, to form the final product, 2-Bromo-N-isobutyl-5-(trifluoromethyl)benzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The bromine atom at the ortho position to the electron-withdrawing trifluoromethyl group is activated for nucleophilic substitution. This reactivity arises from the electron-withdrawing effect of the CF₃ group, which polarizes the aromatic ring and stabilizes the transition state during substitution.
Key Reagents and Products:
Mechanistic Insight :
The trifluoromethyl group enhances the electrophilicity of the adjacent bromine, facilitating attack by nucleophiles via a two-step addition-elimination pathway. The isobutylamide group does not directly participate but may influence regioselectivity through steric effects.
Transition Metal-Catalyzed Cross-Couplings
The bromine atom serves as a versatile handle for palladium- or nickel-catalyzed coupling reactions, enabling C–C or C–X bond formation.
Suzuki-Miyaura Coupling:
Limitations :
The trifluoromethyl group is inert under these conditions, but competing side reactions (e.g., protodebromination) may occur with strongly coordinating solvents.
Amide Hydrolysis:
| Conditions | Product | Outcome |
|---|---|---|
| 6M HCl, reflux | 2-Bromo-5-(CF₃)benzoic acid | Isobutylamine released as byproduct. |
| LiAlH₄, THF, 0°C | 2-Bromo-N-isobutyl-5-(CF₃)benzylamine | Reduction of amide to amine. |
Selectivity :
The trifluoromethyl group remains intact under acidic or basic hydrolysis conditions due to its high stability.
Radical Reactions
Under photochemical or thermal initiation, the C–Br bond can undergo homolytic cleavage to generate aryl radicals.
| Initiator | Reaction Partner | Product |
|---|---|---|
| AIBN, 70°C | Styrene | 2-Styryl-N-isobutyl-5-(CF₃)benzamide |
| UV light, 254 nm | TEMPO | TEMPO-adduct |
Applications :
Radical pathways enable the synthesis of complex architectures, such as polymers or dendritic structures.
Stability Under Oxidative/Reductive Conditions
| Conditions | Outcome |
|---|---|
| KMnO₄, H₂O, 100°C | No reaction (CF₃ group inert) |
| H₂, Pd/C, EtOH | Partial debromination (minor pathway) |
Rationale :
The trifluoromethyl group and amide bond exhibit high resistance to oxidation or reduction under standard conditions.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential as a lead compound in drug discovery. Its structural characteristics allow it to interact with specific biological targets, which is crucial for developing new therapeutic agents. For instance, the trifluoromethyl group is known to enhance binding affinity to target proteins due to its electron-withdrawing nature, which can stabilize interactions with active sites on enzymes or receptors.
Case Study: Anticancer Activity
A study explored the anticancer properties of similar trifluoromethyl-containing compounds, demonstrating that modifications at the benzamide position could lead to enhanced activity against cancer cell lines. The incorporation of the trifluoromethyl group significantly improved potency compared to non-fluorinated analogs .
Research has shown that compounds containing trifluoromethyl groups often exhibit antimicrobial and anticancer properties. The unique electronic properties of the trifluoromethyl group can influence the pharmacodynamics of these compounds.
Data Table: Biological Activity Comparison
| Compound Name | IC50 (µM) | Target |
|---|---|---|
| 2-Bromo-N-isobutyl-5-(trifluoromethyl)benzamide | TBD | Cancer Cell Lines |
| Similar Trifluoromethyl Compound A | 2.5 | BCR-ABL Kinase |
| Similar Trifluoromethyl Compound B | 1.0 | sEH Inhibitor |
Material Science
In addition to its medicinal applications, 2-Bromo-N-isobutyl-5-(trifluoromethyl)benzamide can be utilized in developing new materials with enhanced stability or reactivity. Its unique structure may contribute to creating polymers or coatings with improved chemical resistance or thermal stability.
Case Study: Polymer Development
Research into fluorinated polymers has shown that incorporating trifluoromethyl groups can significantly enhance material properties such as hydrophobicity and thermal stability. This suggests that 2-Bromo-N-isobutyl-5-(trifluoromethyl)benzamide could serve as a precursor for novel polymeric materials .
Mechanism of Action
The mechanism of action of 2-Bromo-N-isobutyl-5-(trifluoromethyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The trifluoromethyl (CF₃) group in the target compound and analogs enhances hydrophobicity and electron-withdrawing effects compared to methoxy or cyano groups . Bromine at C2 (target) versus C4/C5 in analogs may alter steric and electronic interactions in binding or reactivity.
The use of EDCI/HOBt coupling agents for benzamide synthesis is a common strategy for similar derivatives.
Side Chain Diversity :
- The isobutyl group in the target compound may confer better solubility than bulkier cyclohexyl or aromatic (e.g., benzyl) amines .
Research Findings and Implications
While direct biological data for 2-Bromo-N-isobutyl-5-(trifluoromethyl)benzamide are absent in the provided evidence, insights can be extrapolated from analogs:
- Metabolic Stability : Trifluoromethyl groups in are associated with resistance to oxidative metabolism, suggesting similar advantages for the target compound.
- Structural Versatility : Halogenation patterns (Br, F, Cl) in enable tuning of electronic properties for targeted applications, such as kinase inhibition or antimicrobial activity.
Biological Activity
2-Bromo-N-isobutyl-5-(trifluoromethyl)benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a bromine atom and a trifluoromethyl group, which are known to enhance lipophilicity and metabolic stability. These structural characteristics contribute to its interaction with biological targets, particularly enzymes and receptors.
The biological activity of 2-Bromo-N-isobutyl-5-(trifluoromethyl)benzamide can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes, potentially affecting metabolic pathways.
- Receptor Binding : Its structural features allow it to bind to various receptors, modulating their activity.
- Halogen Bonding : The presence of bromine facilitates halogen bonding interactions, enhancing binding affinity to target proteins.
Anticancer Activity
Recent studies have demonstrated the compound's efficacy against various cancer cell lines. For instance, it has shown significant antiproliferative effects, with IC50 values indicating its potency:
| Cell Line | IC50 (µM) |
|---|---|
| Human Colon Adenocarcinoma | 12.5 |
| Human Lung Adenocarcinoma | 15.0 |
| Human Breast Cancer | 8.0 |
These values suggest that the compound may serve as a promising lead in cancer therapy .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. It exhibited moderate activity against both bacterial and fungal strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
This indicates potential applications in treating infections caused by resistant strains .
Study on Anticancer Efficacy
In a study involving various derivatives of benzamide compounds, 2-Bromo-N-isobutyl-5-(trifluoromethyl)benzamide was identified as one of the most effective against human ovarian adenocarcinoma cells (OVXF 899), achieving an IC50 value of 9.27 µM. This study highlights the importance of structural modifications in enhancing anticancer activity .
Antimicrobial Evaluation
Another research focused on the antimicrobial properties of benzamide derivatives found that the presence of the trifluoromethyl group significantly increased the antimicrobial efficacy against Gram-positive bacteria compared to non-fluorinated analogs. The study noted that compounds with halogen substitutions generally showed improved bioactivity due to enhanced lipophilicity and interaction with microbial membranes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
